molecular formula C18H16F2N4O2S B2737238 N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide CAS No. 1251616-18-8

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-difluorobenzamide

Cat. No.: B2737238
CAS No.: 1251616-18-8
M. Wt: 390.41
InChI Key: XGKSBJPNNFSTCX-UHFFFAOYSA-N
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Description

The compound appears to contain a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the thiazole ring, the pyridazine ring, and the benzamide group. The structure would likely exhibit significant pi-electron delocalization and some degree of aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole ring, the pyridazine ring, and the benzamide group. The thiazole ring, in particular, is susceptible to electrophilic substitution and deprotonation .

Scientific Research Applications

Thiazole and Pyridazine Derivatives in Scientific Research

Antitumor and Antioxidant Agents : Compounds incorporating thiazole and pyridazine motifs, similar to the structural components of the specified compound, have been synthesized and evaluated for their antitumor and antioxidant activities. For example, thienopyrimidines derivatives showed significant inhibition of Hep-G2 cell growth, indicating potential as specific antitumor agents against liver cancer cells with promising IC50 values (Aly et al., 2010).

Diverse Trifluoromethyl Heterocycles : Research has demonstrated the synthesis of a wide range of trifluoromethyl heterocycles, including thiazoles and pyridines, from a single precursor. These compounds are synthesized using key steps involving rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the chemical versatility and potential pharmacological applications of such structures (Honey et al., 2012).

Antimicrobial Activities : Novel N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides have been synthesized, showcasing potential antioxidant and antibacterial activities. These compounds were obtained starting from commercially available saccharine, demonstrating the utility of thiazole and pyridazine derivatives in developing antimicrobial agents (Ahmad et al., 2010).

Properties

IUPAC Name

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S/c1-10-17(27-11(2)22-10)15-5-6-16(25)24(23-15)8-7-21-18(26)13-4-3-12(19)9-14(13)20/h3-6,9H,7-8H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKSBJPNNFSTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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